molecular formula C23H18FN3O2S2 B2777359 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide CAS No. 864859-36-9

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide

Cat. No. B2777359
CAS RN: 864859-36-9
M. Wt: 451.53
InChI Key: UUCALVXILRKQRJ-UHFFFAOYSA-N
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Description

“N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” is a complex organic compound. It contains a benzothiazole moiety, which is a heterocyclic compound . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including anti-tubercular properties . They have also been associated with anti-inflammatory properties .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include various synthetic pathways such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . The specific chemical reactions for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” are not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on the specific structure of the compound . The specific physical and chemical properties of “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” are not detailed in the retrieved papers.

Scientific Research Applications

Anticancer Activity

Compounds containing similar structural motifs have been investigated for their anticancer activity. For instance, novel fluoro-substituted benzopyrans have shown significant anticancer activity at low concentrations compared to reference drugs like 5-fluorodeoxyuridine, indicating the potential of fluoro-substituted compounds in lung, breast, and CNS cancer treatment (Hammam et al., 2005). Similarly, thiazole and benzothiazole derivatives have been studied for their potential in inhibiting cancer cell proliferation and could be related to the structural features of the compound , highlighting the importance of such motifs in designing anticancer agents (Osmaniye et al., 2018).

Antimicrobial and Antifungal Activity

Research into compounds with thiazole and benzothiazole structures has also uncovered their antimicrobial and antifungal potentials. For example, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial analogs against a variety of bacterial and fungal strains, indicating the broad spectrum of activity provided by the fluorine atom and the heterocyclic thiazole structure (Desai et al., 2013).

Inhibition of Key Biological Targets

The inhibition of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, a critical pathway in cancer development, has been a focus of research for compounds with similar structures. Investigations into various 6,5-heterocycles to improve metabolic stability suggest the potential of such compounds in developing new inhibitors with improved pharmacokinetic profiles (Stec et al., 2011).

Potential in Treating Neurodegenerative Diseases

Compounds with benzothiazole and related structures have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase. This suggests that similar compounds could be designed to target multiple aspects of neurodegeneration, offering a multifunctional approach to treatment (Makhaeva et al., 2017).

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives would depend on the specific compound and its biological activity . The specific safety and hazards for “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide” are not mentioned in the retrieved papers.

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FN3O2S2/c1-13(28)27-11-10-16-19(12-27)31-23(26-21(29)14-6-8-15(24)9-7-14)20(16)22-25-17-4-2-3-5-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCALVXILRKQRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide

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